molecular formula C22H25N3O6 B8594265 Z-Asn-Phe-Ome CAS No. 4976-86-7

Z-Asn-Phe-Ome

Cat. No.: B8594265
CAS No.: 4976-86-7
M. Wt: 427.4 g/mol
InChI Key: XHINWMJGDYTIFM-UHFFFAOYSA-N
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Description

Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Z-Asn-Phe-Ome can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.

    Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.

Mechanism of Action

The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .

Properties

CAS No.

4976-86-7

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29)

InChI Key

XHINWMJGDYTIFM-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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